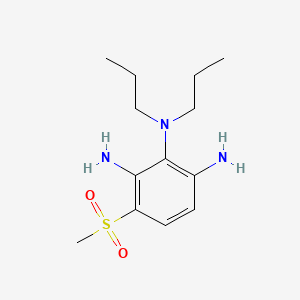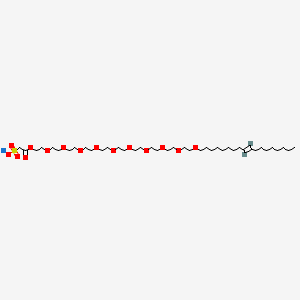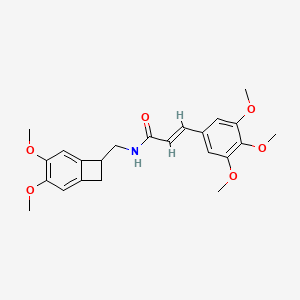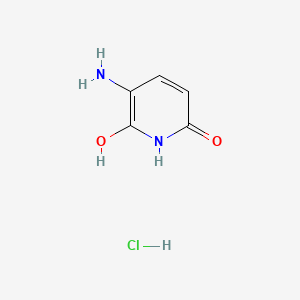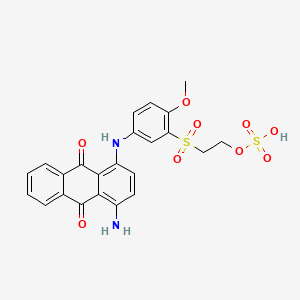
2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate is a complex organic compound that features a sulphonyl group, an anthraquinone derivative, and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate typically involves multiple steps:
Formation of the Anthraquinone Derivative: The starting material, 1-amino-9,10-dioxo-4-anthracene, is synthesized through the oxidation of anthracene.
Amination Reaction: The anthraquinone derivative undergoes an amination reaction with 2-methoxyphenylamine under controlled conditions to form the intermediate product.
Sulphonylation: The intermediate product is then reacted with a sulphonyl chloride derivative to introduce the sulphonyl group.
Esterification: Finally, the compound is esterified with hydrogen sulphate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthraquinone moiety.
Reduction: Reduction reactions can target the carbonyl groups in the anthraquinone structure.
Substitution: The amino and sulphonyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Synthesis: The compound can be used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Catalysis: It may serve as a catalyst or catalyst precursor in organic reactions.
Biology
Fluorescent Probes: The compound’s fluorescent properties make it useful in biological imaging and as a fluorescent probe.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a tool for biochemical studies.
Medicine
Drug Development:
Diagnostic Agents: Use as a diagnostic agent in medical imaging.
Industry
Material Science: Applications in the development of advanced materials, such as organic semiconductors.
Environmental Science: Use in environmental monitoring and pollutant detection.
Wirkmechanismus
The compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: It may target specific enzymes, receptors, or cellular structures.
Pathways Involved: Involvement in oxidative stress pathways, signal transduction pathways, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-9,10-dioxo-4-anthracene: A simpler anthraquinone derivative.
2-Methoxyphenylamine: A precursor used in the synthesis of the compound.
Sulphonyl Chloride Derivatives: Used in the sulphonylation step.
Uniqueness
Structural Complexity: The combination of anthraquinone, amino, and sulphonyl groups makes it unique.
Functional Versatility: Its ability to participate in various chemical reactions and applications in multiple fields.
Eigenschaften
CAS-Nummer |
73167-24-5 |
|---|---|
Molekularformel |
C23H20N2O9S2 |
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
2-[5-[(4-amino-9,10-dioxoanthracen-1-yl)amino]-2-methoxyphenyl]sulfonylethyl hydrogen sulfate |
InChI |
InChI=1S/C23H20N2O9S2/c1-33-18-9-6-13(12-19(18)35(28,29)11-10-34-36(30,31)32)25-17-8-7-16(24)20-21(17)23(27)15-5-3-2-4-14(15)22(20)26/h2-9,12,25H,10-11,24H2,1H3,(H,30,31,32) |
InChI-Schlüssel |
XDPWPTVQRHDJAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)CCOS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B12696526.png)
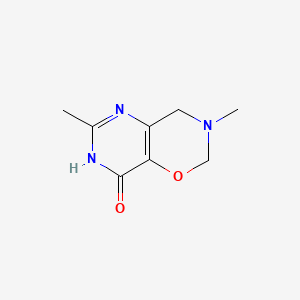

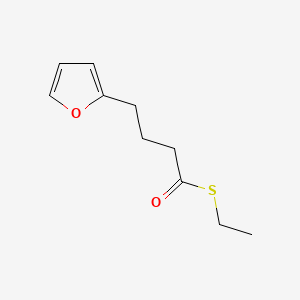

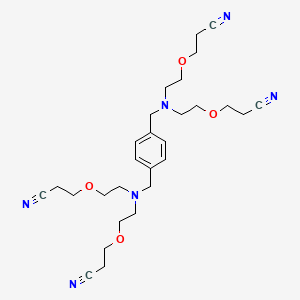
![2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one](/img/structure/B12696551.png)
